molecular formula C25H20N2O3S B1584456 3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid CAS No. 766536-21-4

3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid

Cat. No. B1584456
M. Wt: 428.5 g/mol
InChI Key: VMTJQZUZINLEKC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid is a type of organic compound belonging to the class of carboxylic acids. It is a white crystalline compound with a molecular formula of C21H19NO4S and a molecular weight of 379.45 g/mol. This compound is used in the synthesis of various pharmaceuticals and organic compounds. It is also used in the production of drugs, dyes, and other products.

Scientific Research Applications

1. Synthesis and Structural Studies

  • This compound serves as a key intermediate in the synthesis of heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety, which are significant in medicinal chemistry and materials science. The focus is on synthesizing and characterizing new compounds with potential applications in these fields (Bakhite et al., 2004).

2. Role in Pharmaceutical Synthesis

  • This chemical structure is involved in the synthesis of pharmaceutical compounds like Dabigatran Etexilate, showcasing its utility in creating complex therapeutic agents (Cheng Huansheng, 2013).

3. Development of PPARgamma Agonists

  • Research indicates its relevance in the development of PPARgamma agonists, used in the treatment of conditions like diabetes and inflammation. Alterations in the phenyl alkyl ether moiety of such compounds have shown significant effects on their solubility and pharmacological activity (Collins et al., 1998).

4. Antimicrobial and Anticancer Properties

  • The compound has been utilized in synthesizing new pyridines with notable antimicrobial and anticancer activities, emphasizing its potential in developing novel therapeutic agents (Elewa et al., 2021).

5. Exploration in Heterocyclic Chemistry

  • It is also employed in the synthesis of various heterocyclic compounds such as pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine, highlighting its versatility in organic and pharmaceutical chemistry (Harutyunyan et al., 2015).

properties

IUPAC Name

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19/h1-14,16,22H,15H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJQZUZINLEKC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid

CAS RN

766536-21-4
Record name PF-00356231
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 2
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 3
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 5
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 6
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid

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